molecular formula C6H8N2O3 B1179062 Filgrastim(granulocytecolony) CAS No. 143011-72-7

Filgrastim(granulocytecolony)

Cat. No.: B1179062
CAS No.: 143011-72-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Filgrastim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is inserted into Escherichia coli bacteria, which then express the protein. The protein is harvested and purified through a series of chromatographic techniques .

Industrial Production Methods: The industrial production of filgrastim involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are cultured in bioreactors under controlled conditions to optimize protein expression. After fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, hydrophobic interaction chromatography, and size exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions: Filgrastim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and efficacy of the protein.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized filgrastim, reduced filgrastim, and pegylated filgrastim. These modifications can impact the protein’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Filgrastim has a wide range of scientific research applications, including:

Mechanism of Action

Filgrastim exerts its effects by binding to the granulocyte colony-stimulating factor receptor on the surface of hematopoietic cells in the bone marrow. This binding activates intracellular signaling pathways that promote the proliferation, differentiation, and survival of neutrophil precursors. The result is an increased production of mature neutrophils, which are then released into the bloodstream to enhance the immune response .

Comparison with Similar Compounds

Uniqueness of Filgrastim: Filgrastim is unique in its rapid onset of action and its ability to specifically target neutrophil production. Unlike pegfilgrastim, which has an extended half-life, filgrastim requires more frequent dosing but allows for more precise control of neutrophil levels. Lenograstim and sargramostim have broader effects on hematopoiesis, whereas filgrastim is more focused on neutrophil production .

Biological Activity

Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), plays a critical role in hematopoiesis by stimulating the production and activation of neutrophils. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview of Filgrastim

Filgrastim is produced using recombinant DNA technology and has an amino acid sequence identical to endogenous G-CSF, although it is non-glycosylated and contains an N-terminal methionine residue. It consists of 175 amino acids with a molecular weight of approximately 18,800 Da . The drug is primarily used to prevent neutropenia in patients undergoing myelosuppressive chemotherapy, among other indications .

Filgrastim exerts its biological effects through the following mechanisms:

  • Stimulation of Neutrophil Production : Filgrastim binds to specific receptors on hematopoietic progenitor cells in the bone marrow, promoting their proliferation and differentiation into mature neutrophils. This process enhances the release of neutrophils into the bloodstream, thereby increasing circulating neutrophil counts within 24 hours post-administration .
  • Activation of Neutrophil Functions : Beyond proliferation, filgrastim activates various functions in mature neutrophils, including enhanced phagocytosis, respiratory burst activity, and increased expression of surface antigens .

Clinical Applications

Filgrastim is indicated for several clinical scenarios:

  • Prevention of Chemotherapy-Induced Neutropenia (CIN) : Reduces the incidence and duration of neutropenia in patients receiving myelosuppressive chemotherapy.
  • Mobilization of Hematopoietic Stem Cells : Facilitates the collection of peripheral blood progenitor cells for transplantation.
  • Treatment of Severe Chronic Neutropenia : Effective in conditions such as Kostmann's syndrome and cyclic neutropenia.
  • Management of Febrile Neutropenia : When combined with antibiotics, it reduces morbidity associated with established febrile neutropenia .

Efficacy and Safety

A systematic literature review highlighted that filgrastim significantly reduces the incidence of febrile neutropenia by approximately 50% in patients undergoing chemotherapy . Additionally, it has been shown to decrease hospitalization rates and the need for intravenous antibiotics. Adverse reactions are generally mild, with bone pain being the most common side effect reported in about 20% of patients .

Table 1: Summary of Clinical Indications for Filgrastim

IndicationDescription
Prevention of CINReduces risk and duration of neutropenia in chemotherapy patients
Mobilization for Stem Cell TransplantationAids in collecting peripheral blood progenitor cells
Treatment for Severe Chronic NeutropeniaEffective in various forms including Kostmann's syndrome
Management of Febrile NeutropeniaReduces complications when used with antibiotics

Research Findings

Recent studies have provided insights into filgrastim's pharmacokinetics and biological activity:

  • Pharmacokinetics : A population pharmacokinetic model indicated that filgrastim exhibits complex absorption kinetics, primarily absorbed through lymphatic pathways with an estimated bioavailability of 69.1% . The drug's clearance is influenced by receptor binding, with initial clearance being receptor-mediated before transitioning to renal pathways as concentrations decrease.
  • Case Studies : Clinical trials have demonstrated that filgrastim effectively accelerates neutrophil recovery post-chemotherapy. For instance, one study noted a significant reduction in the duration of neutropenia among patients treated with filgrastim compared to those receiving standard care alone .

Properties

CAS No.

143011-72-7

Molecular Formula

C6H8N2O3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.